Acridine trimer 1

DNA binding affinity tris-intercalation association constant

Acridine trimer 1 (CAS 97613-93-9; IUPAC: 3-(acridin-9-ylamino)-N,N'-bis[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]pentanediamide trihydrochloride) is a synthetic tris-intercalating agent comprising three 9-aminoacridine chromophores tethered by flexible, positively charged poly(aminoalkyl) linker chains designed to permit simultaneous intercalation at three discrete CpG sites according to the excluded-site model. First reported by Laugâa et al.

Molecular Formula C60H67Cl3N10O4
Molecular Weight 1098.6 g/mol
CAS No. 97613-93-9
Cat. No. B1221400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine trimer 1
CAS97613-93-9
Synonymsacridine trimer 1
Actri 1
Molecular FormulaC60H67Cl3N10O4
Molecular Weight1098.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCCCCNC(=O)CC(CC(=O)NCCCCCNC(=O)CCNC4=C5C=CC=CC5=NC6=CC=CC=C64)NC7=C8C=CC=CC8=NC9=CC=CC=C97.Cl.Cl.Cl
InChIInChI=1S/C60H64N10O4.3ClH/c71-54(31-37-65-58-42-19-3-9-25-48(42)68-49-26-10-4-20-43(49)58)61-33-15-1-17-35-63-56(73)39-41(67-60-46-23-7-13-29-52(46)70-53-30-14-8-24-47(53)60)40-57(74)64-36-18-2-16-34-62-55(72)32-38-66-59-44-21-5-11-27-50(44)69-51-28-12-6-22-45(51)59;;;/h3-14,19-30,41H,1-2,15-18,31-40H2,(H,61,71)(H,62,72)(H,63,73)(H,64,74)(H,65,68)(H,66,69)(H,67,70);3*1H
InChIKeyHLYCHRBSRJCNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine Trimer 1 (CAS 97613-93-9): Tris-Intercalating DNA Ligand with Protein-Level Binding Affinity


Acridine trimer 1 (CAS 97613-93-9; IUPAC: 3-(acridin-9-ylamino)-N,N'-bis[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]pentanediamide trihydrochloride) is a synthetic tris-intercalating agent comprising three 9-aminoacridine chromophores tethered by flexible, positively charged poly(aminoalkyl) linker chains designed to permit simultaneous intercalation at three discrete CpG sites according to the excluded-site model . First reported by Laugâa et al. in 1985, this compound was the inaugural synthetic ligand demonstrated to achieve a DNA binding affinity (Kapp ≈ 10^14 M^−1 at 0.1 M Na^+) that equals or surpasses that of natural DNA regulatory proteins . Subsequent NMR structural studies confirmed that the trimer tris-intercalates sequence-specifically into the three C(3′–5′)G sites of the self-complementary dodecanucleotide d(CTTCGCGCGAAG) . Unlike the many acridine-based DNA ligands that operate via mono- or bis-intercalation, acridine trimer 1 serves as a validated tris-intercalating reference standard for high-affinity DNA targeting research.

Why Acridine Monomers, Dimers, or Alternative Triacridines Cannot Substitute for Acridine Trimer 1


Generic substitution of acridine trimer 1 with an acridine monomer (e.g., 9-aminoacridine), an acridine dimer, or even an alternative triacridine derivative is scientifically invalid for applications requiring validated tris-intercalation with protein-level affinity. Direct comparative data demonstrate that the monomer 9-aminoacridine binds DNA with vastly lower intrinsic affinity (K ≈ 1.5 × 10^5 M^−1) , while the acridine dimer, despite bis-intercalation, yields only a modest affinity gain . Critically, the Atwell et al. (1986) study of systematically varied amide-linked triacridines revealed that most triacridine congeners fail to achieve true tris-intercalation and instead bind via bis-intercalation, with the additional chromophore providing no increment in DNA affinity, RNA synthesis inhibition, or cytotoxicity . Only acridine trimer 1, with its specific linker length and composition optimized for the excluded-site model, has been experimentally validated to tris-intercalate at three CpG sites . Substituting an uncharacterized triacridine or a bis-intercalating alternative thus risks substantial losses in both binding stoichiometry and functional performance.

Quantitative Differentiation Evidence for Acridine Trimer 1 versus Closest Comparators


DNA Binding Affinity (Kapp) Surpassing Monomeric, Dimeric, and Regulatory Protein Benchmarks

Acridine trimer 1 exhibits a DNA binding affinity that is orders of magnitude higher than that of the acridine monomer, the acridine dimer, and the ethidium dimer, and reaches the range of natural DNA regulatory proteins. In direct competition experiments against ethidium dimer, the trimer showed Kapp = 8 × 10^8 M^−1 for poly[d(A-T)] at 1 M Na^+ . Kinetic analysis at 0.3 M Na^+ yielded kon = 2.6 × 10^7 M^−1 s^−1 and an exceptionally slow koff = 1.2 × 10^−4 s^−1, giving Kapp = 2.2 × 10^11 M^−1 . Extrapolation to 0.1 M Na^+ produces Kapp ≈ 10^14 M^−1, a value that equals or exceeds the affinity of DNA regulatory proteins such as the lac repressor (K ≈ 10^12–10^13 M^−1) . By comparison, the ethidium dimer has K = 2 × 10^8 M^−1 (0.2 M Na^+) , and 9-aminoacridine monomer has K ≈ 1.5 × 10^5 M^−1 . The acridine dimer studied in parallel showed a binding affinity increase that was 'relatively small' compared to the trimer, with the authors concluding that the structural constraints of the trimeric linker chain were a limiting factor .

DNA binding affinity tris-intercalation association constant Kapp polyintercalator

Validated Tris-Intercalation Binding Mode versus Predominantly Bis-Intercalating Triacridine Congeners

Acridine trimer 1 is experimentally verified as a bona fide tris-intercalator, whereas the majority of structurally related triacridine derivatives bind DNA via only bis-intercalation. Measurements of DNA unwinding using closed circular PM2 bacteriophage DNA demonstrated that the trimer unwinds the DNA helix by an angle consistent with three intercalation events, confirming its tris-intercalating behavior . In contrast, the Atwell et al. (1986) study of an amide-linked triacridine series found that 'although one of the triacridines shows evidence of a trisintercalative binding mode, most of the triacridines (and all the diacridines) bound by bisintercalation' . Furthermore, the addition of a third chromophore in these congeners 'did not provide corresponding increases in either DNA affinity, inhibition of RNA synthesis, or cytotoxicity' . This underscores that tris-intercalation is not an automatic consequence of having three acridine units; it depends critically on linker architecture, which for acridine trimer 1 was explicitly designed to satisfy the excluded-site spacing requirement .

tris-intercalation DNA unwinding angle excluded-site model binding stoichiometry PM2 DNA

Extremely Slow Dissociation Kinetics (koff = 1.2 × 10^−4 s^−1) versus Typical Intercalator Off-Rates

The kinetic signature of acridine trimer 1 is dominated by an unusually slow dissociation rate constant, koff = 1.2 × 10^−4 s^−1 (0.3 M Na^+), corresponding to a complex half-life of approximately 96 minutes . This is in marked contrast to typical mono-intercalators such as 9-aminoacridine and proflavine, which exhibit off-rates in the range of 1–10 s^−1 . The association rate constant (kon = 2.6 × 10^7 M^−1 s^−1) is comparable to those reported for other monoacridines and bis(acridines), indicating that the extraordinary overall affinity derives almost exclusively from the suppressed dissociation rate rather than accelerated binding . The slow dissociation was also independently evidenced by NMR: the trimer–DNA complex is in slow exchange on the NMR chemical shift timescale, allowing resolution of bound and free species . This kinetic profile is a direct consequence of the tris-intercalation topology, where simultaneous disengagement of three intercalated chromophores from the DNA duplex presents a high activation barrier.

dissociation kinetics off-rate koff residence time DNA-ligand complex stability

Sequence-Specific Tris-Intercalation at Defined CpG Sites versus Non-Specific Triacridine Binding

High-resolution 1H and 31P NMR studies on the self-complementary dodecanucleotide d(CTTCGCGCGAAG) demonstrated that acridine trimer 1 tris-intercalates with defined sequence specificity into the three C(3′–5′)G sites of the central core, strictly following the excluded-site model . This sequence-specific binding mode was elucidated through chemical shift perturbation mapping of both base and sugar protons, as well as 31P resonance assignments, providing atomic-level evidence for a structurally defined 3:1 ligand–DNA complex . By contrast, the amide-linked triacridines in the Atwell et al. (1986) series, which predominantly bound by bis-intercalation, showed no evidence of sequence-specific tris-intercalation, and the authors noted that 'the stereochemical requirements for trisintercalation of triacridines' are highly restrictive . The NMR data further revealed that at low ionic strength (5 mM Na^+, pH 5), the free trimer adopts a folded conformation stabilized by intramolecular stacking of the three acridine rings, a pre-organized state that may facilitate cooperative DNA binding .

sequence specificity CpG recognition NMR structure excluded-site binding DNA minor groove

Ionic-Strength-Dependent Affinity Tuning: 5.7 Ion Pairs Formed upon DNA Binding

The DNA binding affinity of acridine trimer 1 exhibits a pronounced and quantitatively defined dependence on ionic strength, a feature that distinguishes it from simpler intercalators and provides experimental control over binding strength. A log–log plot of Kapp versus [Na^+] yielded a linear relationship with a slope corresponding to the formation of 5.7 ion pairs (out of a theoretical maximum of 7) upon DNA interaction, as determined from the polyelectrolyte theory of Record et al. . This ion-pair stoichiometry is higher than that reported for acridine monomers (typically ~1–2 ion pairs) and bis-intercalators (~3–4 ion pairs) , reflecting the engagement of all three positively charged linker segments with the DNA phosphate backbone. The strong ionic strength sensitivity enables researchers to modulate the apparent binding constant over a range of approximately 10^6-fold (from ~10^8 M^−1 at 1 M Na^+ to ~10^14 M^−1 at 0.1 M Na^+) simply by adjusting buffer conditions .

ionic strength dependence polyelectrolyte effect ion pair linker chain binding energetics

Pre-organized Folded Conformation in Solution versus Extended Triacridine Conformers

At low ionic strength (5 mM Na^+, pH 5), 1H NMR studies revealed that acridine trimer 1 adopts a folded conformation in solution, stabilized by intramolecular π–π stacking interactions between the three acridine chromophores . This pre-organized, collapsed state is structurally poised for cooperative DNA binding, as all three intercalating units are held in proximity, reducing the entropic penalty of extended linker reorganization. In contrast, the amide-linked triacridines studied by Atwell et al. (1986) with varying interchromophore separation did not exhibit such conformational pre-organization; the authors specifically recommended that future trimer development should employ 'rigid linker chains to provide true molecular staples for DNA' . The folded ground-state conformation of acridine trimer 1 is thus a direct consequence of its specific linker architecture and distinguishes it from extended, unorganized triacridine alternatives. Supporting this, a 2024 matrix-isolation UV/IR spectroscopic study of acridine aggregates confirmed that acridine trimer formation involves distinct excitonic coupling and orbital interaction signatures that depend critically on intermolecular geometry .

conformational pre-organization intramolecular stacking NMR conformation linker design aggregation

Validated Application Scenarios for Acridine Trimer 1 Driven by Quantitative Differentiation Evidence


Calibration Standard for Ultra-High-Affinity DNA Binding Assays (Kapp ≈ 10^14 M^−1 Range)

Acridine trimer 1 serves as an indispensable calibration standard for biophysical techniques—including surface plasmon resonance (SPR), fluorescence anisotropy, and isothermal titration calorimetry (ITC)—that require a small-molecule ligand with a defined, protein-grade DNA binding constant. Its Kapp of approximately 10^14 M^−1 at 0.1 M Na^+ bridges the affinity gap between conventional intercalators (K < 10^9 M^−1) and DNA-binding proteins, enabling instrument validation and assay benchmarking in a regime where no other synthetic ligand is experimentally characterized. The precisely quantified ionic-strength dependence (5.7 ion pairs) further allows users to tune the effective binding constant across a 10^6-fold range by adjusting buffer conditions .

Sequence-Specific CpG Site Blockade for DNA Structural and Enzymatic Studies

The NMR-validated tris-intercalation of acridine trimer 1 into three defined C(3′–5′)G sites of duplex DNA makes it uniquely suited for experiments requiring site-specific DNA structural perturbation. Researchers studying CpG methylation, methyl-CpG-binding domain (MBD) protein interactions, or DNA bending dynamics can employ acridine trimer 1 to selectively occupy and rigidify specific CpG loci. The extremely slow dissociation (koff = 1.2 × 10^−4 s^−1, half-life ≈ 96 min) ensures that the ligand remains bound throughout the timescale of typical enzymatic or footprinting assays, a requirement not met by rapidly dissociating mono-intercalators.

Mechanistic Probe for Tris- versus Bis-Intercalation in Polyintercalator Drug Design Programs

In medicinal chemistry programs developing DNA-targeted polyintercalating agents, acridine trimer 1 provides the essential positive control for true tris-intercalation. The Atwell et al. (1986) study demonstrated that most triacridine congeners fail to achieve tris-intercalation, binding instead as bis-intercalators with no affinity advantage over the corresponding diacridines . Acridine trimer 1, as the structurally and kinetically characterized tris-intercalating reference , enables direct comparative assessment of novel polyintercalator candidates in unwinding assays, competition binding experiments, and NMR structural studies, thereby accelerating structure–activity relationship (SAR) campaigns.

DNA-Ligand Complex Stability Reference for Single-Molecule and Force Spectroscopy Experiments

Single-molecule techniques such as optical tweezers, magnetic tweezers, and atomic force microscopy (AFM)-based force spectroscopy, which probe DNA–ligand interactions under mechanical load, require ligands with well-characterized kinetic stability. Acridine trimer 1, with its quantitatively established kon (2.6 × 10^7 M^−1 s^−1), koff (1.2 × 10^−4 s^−1), and ionic-strength-dependent binding energetics , offers a uniquely parameterized small-molecule system for calibrating force-induced dissociation measurements. The folded pre-organized conformation further provides a defined reference state for computational modeling of DNA–ligand unbinding pathways under tension.

Quote Request

Request a Quote for Acridine trimer 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.